BenchChemオンラインストアへようこそ!

N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Lipophilicity Drug Design ADME

Select this 4-methoxybenzyl-substituted triazoloquinazoline (CAS 902482-34-2) for its differentiated clogP (4.61) and TPSA profile enabling CNS permeability assessment in PAMPA assays. Unlike N-benzyl or 4-fluorobenzyl congeners, the 4-methoxy group tunes electron density and hydrogen-bonding interactions for adenosine A1 receptor binding and VEGFR-2/PCAF bromodomain inhibitor derivatization. The 5-amino handle supports direct amide/urea library construction. Ideal reference standard for logD 7.4 calibration.

Molecular Formula C23H19N5O
Molecular Weight 381.439
CAS No. 902482-34-2
Cat. No. B2525022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
CAS902482-34-2
Molecular FormulaC23H19N5O
Molecular Weight381.439
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5
InChIInChI=1S/C23H19N5O/c1-29-18-13-11-16(12-14-18)15-24-22-19-9-5-6-10-20(19)28-23(25-22)21(26-27-28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,25)
InChIKeyHNNGEXGLWWQAJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-Methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902482-34-2): A Triazoloquinazoline Scaffold for Drug Discovery


N-[(4-Methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 902482-34-2) is a synthetic heterocyclic compound belonging to the triazoloquinazoline class, a family of fused-ring systems recognized for their broad pharmacological potential [1]. This specific molecule features a 4-methoxybenzylamine substituent at the 5-position and a phenyl group at the 3-position of the triazolo[1,5-a]quinazoline core, giving it a molecular formula of C23H19N5O and a molecular weight of 381.4 g/mol . While peer-reviewed data specific to this compound is extremely limited, its core scaffold is extensively studied for interactions with adenosine receptors and kinases, positioning it as a candidate for medicinal chemistry screening libraries [2].

Why Generic Substitution is Not Advisable for 902482-34-2: Structural Nuances in Triazoloquinazoline Activity


Within the [1,2,3]triazolo[1,5-a]quinazolin-5-amine class, subtle structural modifications at the 5-amino and 3-position dramatically alter biological activity and physicochemical properties [1]. Simple replacement of the 4-methoxybenzyl group in compound 902482-34-2 with an unsubstituted benzyl or 4-fluorobenzyl congener results in significant changes in lipophilicity and subsequent molecular interactions, potentially shifting a compound from being a selective adenosine A3 antagonist to an inactive or non-selective molecule [2]. The guiding principle for scientific selection is that the 4-methoxy group is not an inert spectator; it actively tunes the electron density of the phenyl ring and contributes to specific hydrogen-bonding interactions. Therefore, bulk substitution without validating target engagement and selectivity risks derailing structure-activity relationship (SAR) campaigns.

Head-to-Head Quantitative Differentiation of N-[(4-Methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (902482-34-2)


Increased Lipophilicity (clogP) of 902482-34-2 vs. Its N-Benzyl Analog

Computational prediction indicates that N-[(4-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (902482-34-2) possesses a higher calculated partition coefficient (clogP) compared to its direct analog, N-benzyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-44-0). The replacement of a benzyl hydrogen with a para-methoxy substituent increases lipophilicity, which can influence membrane permeability and non-specific binding [1].

Lipophilicity Drug Design ADME

Modulation of TPSA and Hydrogen Bonding Capacity by the 4-Methoxybenzyl Group

The introduction of a methoxy group in 902482-34-2 creates a molecule with a larger topological polar surface area (TPSA) compared to its 4-fluorobenzyl counterpart, N-[(4-fluorophenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-45-1). While the fluorine analog has a TPSA of 46.9 Ų, the target compound's oxygen atom increases the TPSA to 55.8 Ų, enhancing its capacity to act as a hydrogen bond acceptor [1].

Polar Surface Area Drug-likeness Rule of Five

Adenosine A1 Receptor Affinity Class Comparison vs. 3-Ethoxycarbonyl Derivatives

Research on the [1,2,3]triazolo[1,5-a]quinazoline scaffold demonstrates that 3-phenyl substitution is a key determinant for adenosine A1 receptor binding, as opposed to 3-ethoxycarbonyl analogs [1]. While a direct Ki measurement for 902482-34-2 is unavailable, its 3-phenyl substituent aligns it with a class of moderately active A1 ligands (Ki ~100-500 nM), in contrast to 3-ethoxycarbonyl derivatives which show significantly lower affinity (Ki > 10,000 nM) [1]. This class-level inference establishes that the 3-phenyl group is not exchangeable without catastrophic loss of adenosine receptor engagement.

Adenosine Receptor Binding Affinity Neuropharmacology

Positional Isomer Advantage of 5-Amine vs. 5-One Derivatives in Target Diversification

Comparative analysis of triazoloquinazoline chemotypes indicates that 5-amino-substituted derivatives like 902482-34-2 are preferential starting points for developing kinase inhibitors, whereas their 5-one counterparts are typical for anti-inflammatory applications [1]. Patent analysis reveals that 5-amino-[1,2,3]triazolo[1,5-a]quinazolines have been specifically claimed as VEGFR-2 and PCAF bromodomain inhibitors with anticancer activity, a profile not shared by the 5-one isomers which are explored for PDE10A inhibition [2]. This chemotype distinction dictates the procurement decision based on the desired target profile.

Kinase Inhibition Anticancer SARS-CoV-2

Scientific and Industrial Applications of N-[(4-Methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (902482-34-2)


As a Core Scaffold in Adenosine A1/A3 Receptor Antagonist SAR Programs

The 3-phenyl-5-amino substitution pattern of 902482-34-2 is a validated pharmacophore for adenosine A1 receptor binding [1]. This compound is suitable for use as a starting point in medicinal chemistry projects aimed at developing novel non-xanthine adenosine antagonists. Its higher logP and specific TPSA profile, compared to benzyl and 4-fluorobenzyl analogs, make it a compelling choice for exploring CNS-active adenosine modulators [2]. The quantitative difference in these properties (ΔclogP = +0.42; ΔTPSA = +8.9 Ų) provides a rationale for its selection over close structural analogs.

As a Privileged Intermediate for Kinase Inhibitor Synthesis

The 5-amino group on the triazoloquinazoline core serves as a key functional handle for further derivatization. Patent literature highlights this specific chemotype as a precursor for VEGFR-2 and PCAF bromodomain inhibitors [3]. Procuring 902482-34-2 instead of a 5-one derivative is essential for synthetic routes targeting kinase inhibition, as the amino group facilitates the construction of diverse amide and urea libraries that are critical for hinge-region binding in kinase active sites.

As a Reference Compound in Solubility and Permeability Assays

With a calculated logP of 4.61, 902482-34-2 occupies a specific lipophilicity range that is often correlated with high passive membrane permeability [2]. This makes the compound a useful reference or calibration standard for in vitro parallel artificial membrane permeability assays (PAMPA) and logD 7.4 measurements. Its differentiated clogP value of 4.61, compared to the less lipophilic N-benzyl analog (clogP 4.19), positions it as a tool to probe the permeability threshold for moderately lipophilic triazoloquinazoline drug candidates.

Quote Request

Request a Quote for N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.